2-Hydrazinylpyridine-4-carbonitrile
Overview
Description
Synthesis Analysis
2-Hydrazinylpyridine-4-carbonitrile and its derivatives have been synthesized through novel protocols. For example, Tranfić et al. (2011) detailed the synthesis of a structurally related derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using a novel protocol (Tranfić et al., 2011). Similarly, Ershov et al. (2018) described the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles from 2-chloropyridine-3,4-dicarbonitriles reacting with hydrazine hydrate (Ershov et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-hydrazinylpyridine-4-carbonitrile derivatives has been analyzed using various spectroscopic techniques. Tranfić et al. (2011) determined the structure of a related compound by X-ray diffraction, revealing supramolecular structures containing N-H⋯N and N-H⋯O hydrogen bonds, among others (Tranfić et al., 2011).
Chemical Reactions and Properties
2-Hydrazinylpyridine-4-carbonitrile undergoes various chemical reactions, forming a wide range of heterocyclic compounds. For instance, Ershov et al. (2018) discussed the condensation of 2-hydrazinylpyridine-3,4-dicarbonitriles with salicylaldehyde derivatives to afford corresponding hydrazones, demonstrating fluorescence sensitivity towards zinc ions (Ershov et al., 2018).
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 2-Hydrazinylpyridine-4-carbonitrile is used as a starting material in the synthesis of novel pyridine and fused pyridine derivatives . These derivatives have been found to exhibit various biological activities, making them of interest in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures: The compound is treated with formic acid, acetic acid/acetic anhydride, benzoyl chloride, and/or carbon disulfide to afford the corresponding triazolopyridine derivatives . Further transformation of the compound with different active methylene groups, such as acetyl acetone, diethylmalonate, ethyl cyanoacetate, ethyl benzoylacetate, and/or ethyl acetoacetate, produces pyridine–pyrazole hybrid derivatives .
- Results or Outcomes: The newly synthesized compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies of the ligands on the target protein. All the newly prepared products exhibited antimicrobial and antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
2-hydrazinylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMKCHJLLVOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602708 | |
Record name | 2-Hydrazinylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylpyridine-4-carbonitrile | |
CAS RN |
913839-68-6 | |
Record name | 2-Hydrazinylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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